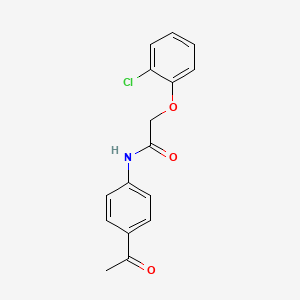
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively researched for its potential as an anti-cancer therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide acts by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to the activation of caspase-dependent pathways. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a critical step in cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high selectivity for EGFR tyrosine kinase and its ability to effectively inhibit downstream signaling pathways. However, this compound also has some limitations, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide, including the development of more potent and selective inhibitors of EGFR tyrosine kinase. Additionally, further studies are needed to investigate the role of EGFR in various physiological and pathological processes, including cancer growth and metastasis. Finally, the potential use of this compound in combination with other anti-cancer agents should be explored to determine its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 2-ethoxyaniline to form this compound. The final product is purified through recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. This compound has been shown to effectively block the downstream signaling pathways of EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been used in various studies to investigate the role of EGFR in various physiological and pathological processes.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-ethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-14-7-5-4-6-13(14)19-16(20)10-8-11(17)15(21-2)12(18)9-10/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVABVJCBRXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)



![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)

